molecular formula C11H16N2O4S2 B2977551 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide CAS No. 932320-45-1

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide

Cat. No. B2977551
M. Wt: 304.38
InChI Key: YPVXHJSBHZCOKU-UHFFFAOYSA-N
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide, also known as MSQ, is a chemical compound that has garnered interest in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, including variants similar to N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). These compounds demonstrated different inhibitory potencies on various metal forms of Escherichia coli MetAP, highlighting their role in metal-mediated inhibition. The inhibition mechanism is complex and involves metal complex formation and extended H-bond and metal interaction networks (Huang et al., 2006).

Adsorption and Corrosion Inhibition

Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, structurally related to the compound , have been researched for their adsorption characteristics and corrosion inhibition properties on mild steel in acidic environments. These compounds form protective films on mild steel surfaces, demonstrating their potential in industrial applications for corrosion protection (Olasunkanmi et al., 2016).

Antibacterial Activity

Sulfonamide derivatives, including methanesulfonanilides, have been synthesized and their antibacterial activities evaluated. These compounds exhibited significant activity against various gram-positive and gram-negative bacteria, indicating their potential use in developing new antibacterial agents (Özdemir et al., 2009).

Antitumor Activity

N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, which are structurally related to the compound , were synthesized and evaluated for their anticancer activity. The research highlighted the critical role of specific moieties in determining their biological activity and their interaction with DNA (Chilin et al., 2009).

properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-18(14,15)12-10-6-5-9-4-3-7-13(11(9)8-10)19(2,16)17/h5-6,8,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVXHJSBHZCOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide

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